Morpholino G subunit
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholino G subunit is a type of oligomer molecule used in molecular biology to modify gene expression. It is part of the broader class of morpholino oligomers, which are nucleic acid analogs. These compounds are known for their ability to block access of other molecules to specific sequences of the base-pairing surfaces of ribonucleic acid (RNA), making them valuable tools in genetic research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholino G subunit is synthesized through a series of chemical reactions starting from RNA nucleosides. The process involves ring-cleaving oxidation of the ribose 2′- and 3′-hydroxyls, followed by reaction with ammonia and reduction to form a morpholine ring. The morpholine nitrogen is protected by a suitable protecting group, and the resulting compound is further modified to introduce the desired nucleobases .
Industrial Production Methods
Industrial production of morpholino oligomers, including the G subunit, typically involves automated solid-phase synthesis. This method allows for the precise addition of each subunit in a controlled manner, ensuring high purity and yield. The process is scalable and can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Morpholino G subunit undergoes various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized under specific conditions to introduce functional groups.
Reduction: Reduction reactions can modify the morpholine ring or the attached nucleobases.
Substitution: Substitution reactions are used to introduce different nucleobases or other functional groups onto the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions include modified morpholino subunits with various nucleobases or functional groups, which can be further assembled into complete oligomers .
Scientific Research Applications
Morpholino G subunit has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex oligomers for gene modification studies.
Biology: Employed in gene knockdown experiments to study gene function and regulation.
Medicine: Investigated for therapeutic applications, including the treatment of genetic disorders like Duchenne muscular dystrophy.
Industry: Utilized in the development of diagnostic tools and biopharmaceuticals
Mechanism of Action
Morpholino G subunit exerts its effects through a mechanism known as “steric blocking.” It binds to a target sequence within an RNA molecule, preventing other molecules from interacting with the RNA. This inhibition can block the translation or splicing of the RNA, effectively silencing the gene. The molecular targets include specific messenger RNA (mRNA) sequences, and the pathways involved are related to gene expression and regulation .
Comparison with Similar Compounds
Similar Compounds
Phosphorothioate DNA: Another type of antisense oligonucleotide with a different backbone structure.
Small Interfering RNA (siRNA): Used for gene silencing through RNA interference.
Peptide Nucleic Acids (PNA): Synthetic polymers that mimic DNA or RNA and bind to complementary sequences.
Uniqueness
Morpholino G subunit is unique due to its non-ionic backbone, which provides high stability and specificity. Unlike other antisense oligonucleotides, it does not trigger the degradation of its target RNA, making it a more precise tool for gene silencing .
Biological Activity
Morpholino oligonucleotides, specifically the guanine morpholino (MoG) subunit, are synthetic analogs of nucleic acids that have gained prominence in molecular biology and therapeutic applications. These compounds are designed to bind selectively to RNA, thereby modulating gene expression through mechanisms such as splice modification and translation inhibition. Their unique structure provides stability against nucleases and high specificity for target RNA sequences, making them valuable tools in gene therapy and research.
Morpholino oligos function primarily through steric blocking , which prevents the binding of proteins or other RNA molecules to their target sequences. This action can inhibit various processes, including:
- Translation Initiation : By binding to the 5' untranslated region (UTR) or the start codon of mRNA, Morpholinos can prevent ribosomal assembly.
- Splice Modification : Morpholinos can block splice donor or acceptor sites, altering the splicing pattern of pre-mRNA.
- RNA Stability : They can influence the stability of RNA transcripts by preventing interactions with regulatory proteins.
Stability and Specificity
Morpholinos are known for their high stability in biological systems. They resist degradation by nucleases, allowing them to maintain activity over extended periods. Research has demonstrated that Morpholinos can remain functional even after being released from degraded RNA targets, enabling them to bind new targets as they become available .
Table 1: Comparison of Morpholino Properties
Property | Morpholino G Subunit | Other Antisense Oligonucleotides |
---|---|---|
Stability | High | Variable |
Specificity | High | Moderate to High |
Off-target Effects | Minimal | Higher |
Mechanism | Steric Blocking | Degradation or Ribozyme Activation |
Delivery Methods | Microinjection, Electroporation | Various (liposomes, viral vectors) |
Neurodegeneration Research
One significant study utilized a translation-blocking Morpholino against gamma-synuclein in sea lampreys to investigate neurodegeneration following spinal cord injury (SCI). The results indicated that the knockdown of synuclein improved neuronal survival and axonal regeneration, highlighting the potential for Morpholinos in studying neurodegenerative pathways .
Antiviral Applications
Morpholinos have also been explored for their antiviral properties . In studies targeting Ebola virus mRNA, peptide-conjugated Morpholinos demonstrated protective effects in animal models. The combination of Morpholinos with cell-penetrating peptides enhanced their cellular uptake and efficacy against viral infections .
Table 2: Summary of Case Studies
Study Focus | Model Organism | Findings |
---|---|---|
Neurodegeneration | Sea Lamprey | Improved neuronal survival post-SCI |
Antiviral Therapy | Mice | Protection against lethal Ebola infection |
Research Findings and Implications
Recent advancements in Morpholino technology have led to the development of various derivatives, including peptide-conjugated Morpholinos (PPMOs) that exhibit enhanced delivery capabilities. These modifications have expanded the potential applications of Morpholinos beyond basic research into therapeutic contexts, particularly in genetic disorders and infectious diseases.
Future Directions
Ongoing research aims to refine Morpholino design for improved specificity and delivery efficiency. Emerging techniques such as Vivo-Morpholinos , which link oligos to dendrimers for systemic delivery, show promise for clinical applications . Additionally, studies continue to explore the role of Morpholinos in gene regulation and potential therapeutic interventions across a range of diseases.
Properties
Molecular Formula |
C43H46ClN8O7P |
---|---|
Molecular Weight |
853.3 g/mol |
IUPAC Name |
N-[9-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-6-[2-(4-nitrophenyl)ethoxy]purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C43H46ClN8O7P/c1-30(2)40(53)47-42-46-39-38(41(48-42)57-25-24-31-20-22-35(23-21-31)52(54)55)45-29-51(39)37-27-50(26-36(59-37)28-58-60(44,56)49(3)4)43(32-14-8-5-9-15-32,33-16-10-6-11-17-33)34-18-12-7-13-19-34/h5-23,29-30,36-37H,24-28H2,1-4H3,(H,46,47,48,53)/t36-,37+,60?/m0/s1 |
InChI Key |
WAHZVPMCAUKPIH-BZIXDFOGSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=N1)OCCC3=CC=C(C=C3)[N+](=O)[O-])N=CN2[C@H]4CN(C[C@H](O4)COP(=O)(N(C)C)Cl)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=N1)OCCC3=CC=C(C=C3)[N+](=O)[O-])N=CN2C4CN(CC(O4)COP(=O)(N(C)C)Cl)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.